molecular formula C11H12N2OS B13496493 4-(2-Oxopyrrolidin-1-yl)benzene-1-carbothioamide

4-(2-Oxopyrrolidin-1-yl)benzene-1-carbothioamide

Katalognummer: B13496493
Molekulargewicht: 220.29 g/mol
InChI-Schlüssel: WMBVPTLBHVMKOY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(2-Oxopyrrolidin-1-yl)benzene-1-carbothioamide is a chemical compound characterized by the presence of a pyrrolidinone ring attached to a benzene ring with a carbothioamide group

Vorbereitungsmethoden

The synthesis of 4-(2-Oxopyrrolidin-1-yl)benzene-1-carbothioamide typically involves the reaction of 4-aminobenzene-1-carbothioamide with 2-oxopyrrolidine. The reaction conditions often include the use of a suitable solvent, such as ethanol, and a catalyst to facilitate the reaction. Industrial production methods may involve optimizing the reaction conditions to increase yield and purity .

Analyse Chemischer Reaktionen

4-(2-Oxopyrrolidin-1-yl)benzene-1-carbothioamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the benzene ring, using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

4-(2-Oxopyrrolidin-1-yl)benzene-1-carbothioamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 4-(2-Oxopyrrolidin-1-yl)benzene-1-carbothioamide involves its interaction with specific molecular targets. The pyrrolidinone ring and the carbothioamide group play crucial roles in binding to these targets, which may include enzymes or receptors. The exact pathways involved depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

4-(2-Oxopyrrolidin-1-yl)benzene-1-carbothioamide can be compared with other similar compounds, such as:

    Pyrrolidine derivatives: These compounds share the pyrrolidinone ring structure and may have similar biological activities.

    Benzene carbothioamide derivatives: These compounds have the carbothioamide group attached to a benzene ring and may exhibit similar chemical reactivity.

Eigenschaften

Molekularformel

C11H12N2OS

Molekulargewicht

220.29 g/mol

IUPAC-Name

4-(2-oxopyrrolidin-1-yl)benzenecarbothioamide

InChI

InChI=1S/C11H12N2OS/c12-11(15)8-3-5-9(6-4-8)13-7-1-2-10(13)14/h3-6H,1-2,7H2,(H2,12,15)

InChI-Schlüssel

WMBVPTLBHVMKOY-UHFFFAOYSA-N

Kanonische SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)C(=S)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.